2-(4-Chlorophenyl)-2H-1,3-oxazine
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Overview
Description
2-(4-Chlorophenyl)-2H-1,3-oxazine is a heterocyclic compound that features a six-membered ring containing one oxygen and one nitrogen atom. The presence of the 4-chlorophenyl group attached to the oxazine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2H-1,3-oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2H-1,3-oxazine can undergo various chemical reactions, including:
Oxidation: The oxazine ring can be oxidized to form corresponding oxaziridines or oxazoles.
Reduction: Reduction of the oxazine ring can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxaziridines, oxazoles
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-Chlorophenyl)-2H-1,3-oxazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2H-1,3-oxazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the 4-chlorophenyl group can enhance binding affinity to certain targets, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-4H-1,3-oxazin-4-one
- 2-(4-Chlorophenyl)-2H-1,3-oxazole
- 2-(4-Chlorophenyl)-2H-1,3-thiazine
Uniqueness
2-(4-Chlorophenyl)-2H-1,3-oxazine is unique due to the presence of both oxygen and nitrogen in its ring structure, which imparts distinct chemical reactivity and biological activity compared to similar compounds. The 4-chlorophenyl group further enhances its properties, making it a valuable compound for various applications.
Properties
CAS No. |
143033-24-3 |
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Molecular Formula |
C10H8ClNO |
Molecular Weight |
193.63 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2H-1,3-oxazine |
InChI |
InChI=1S/C10H8ClNO/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h1-7,10H |
InChI Key |
XYTWYKKQYMFNHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(N=C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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